Evidence Gap: Absence of Primary Quantitative Data for Target Compound
No primary research papers, patents, or authoritative database records were found that report quantitative IC50, Ki, or EC50 values for 1'-(2,4-dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877810-95-2) against any biological target. The closest available data are for the general chemical class, where related compounds exhibit ACC inhibitory activity in the low nanomolar range (e.g., compound 38j, IC50 < 100 nM) [1]. This absence of compound-specific data means no direct comparator analysis can be performed, and any selection decision based on potency, selectivity, or other biological parameters cannot be evidence-based at this time.
| Evidence Dimension | Biological activity (ACC inhibition) |
|---|---|
| Target Compound Data | No quantitative data available from admissible sources. |
| Comparator Or Baseline | Related spiro[chroman-2,4'-piperidin]-4-one derivatives (e.g., compound 38j) show IC50 values in the low nanomolar range [1]. |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A |
Why This Matters
Procurement decisions for screening libraries or lead optimization require compound-specific potency data; the absence of such data for this compound necessitates empirical profiling before use.
- [1] Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 664-667. View Source
